Maprotiline-d5 Hydrochloride
Description
Significance of Isotopic Labeling in Chemical and Biomedical Research
Isotopic labeling is a powerful tool in scientific research, particularly in chemistry and biology. studysmarter.co.uk It involves substituting specific atoms in a molecule with their isotopes, which are variants of an element with the same number of protons but a different number of neutrons. studysmarter.co.uk This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but can be distinguished by its mass. metwarebio.comscielo.org.mx
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and are frequently used in these studies. symeres.comiris-biotech.de They allow researchers to trace the journey of molecules in biological systems, which helps in understanding metabolic pathways and genetic processes. silantes.com The use of stable isotope-labeled compounds is crucial for a wide range of applications, including:
Mechanistic and Kinetic Studies: The introduction of deuterium can affect reaction rates, a phenomenon known as the kinetic isotope effect, which is useful for studying reaction mechanisms. symeres.com
Metabolomics: Stable isotope labeling is essential for clarifying metabolic pathways and fluxes. silantes.com By introducing labeled compounds into cells or organisms, researchers can monitor their distribution and gain insights into biosynthesis and metabolism. silantes.com
Quantitative Analysis: Labeled compounds are vital for accurately measuring the concentration of substances, which is important for evaluating chemical processes and potential drug candidates. symeres.com
Mass Spectrometry: In mass spectrometry, stable isotope-labeled compounds serve as internal standards, improving the accuracy and reliability of measurements by correcting for variations during sample preparation and analysis. scielo.org.mxthalesnano.com
Role of Stable Isotope-Labeled Compounds in Drug Development Processes
Stable isotope-labeled compounds, particularly those labeled with deuterium, are indispensable in the pharmaceutical industry. simsonpharma.com They are utilized throughout the drug development process, from discovery to clinical trials. simsonpharma.com
Key applications in drug development include:
Pharmacokinetic Studies: These studies determine how a drug is absorbed, distributed, metabolized, and excreted (ADME). iris-biotech.demetsol.com Using isotopically labeled drugs allows for precise tracking of the drug's path through the body. metsol.commusechem.com
Metabolism Studies: By labeling a drug molecule, researchers can identify its metabolites and understand its complete lifecycle within the body. simsonpharma.com This information is critical for assessing the drug's safety and efficacy. simsonpharma.com
Bioanalytical Methods: Stable isotope-labeled analogs of a drug are considered ideal internal standards for chromatographic methods that use mass spectrometric detection. acanthusresearch.com The use of a deuterated internal standard can lead to more accurate and reproducible results in quantifying the drug in biological samples like plasma. ijper.orgasm.orgnih.gov
The integration of stable isotope labeling can also speed up the drug development process by helping to identify promising drug candidates earlier. metsol.com
Overview of Maprotiline-d5 Hydrochloride as a Research Tool
This compound is the deuterated form of Maprotiline (B82187) Hydrochloride. medchemexpress.commedchemexpress.com Maprotiline is a tetracyclic antidepressant that functions as a selective norepinephrine (B1679862) re-uptake inhibitor. medchemexpress.comnih.govnih.gov It shares mechanistic and functional similarities with tricyclic antidepressants. targetmol.com
As a deuterated compound, this compound serves as a valuable research tool, primarily as an internal standard in analytical testing. Its increased mass, due to the five deuterium atoms, allows it to be easily distinguished from the non-labeled Maprotiline in mass spectrometry analysis. acanthusresearch.com This ensures more precise and reliable quantification of Maprotiline in biological samples during pharmacokinetic and other research studies.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1794942-12-3 caltagmedsystems.co.uklgcstandards.com |
| Chemical Formula | C₂₀H₁₉D₅ClN caltagmedsystems.co.uklgcstandards.com |
| Molecular Weight | 318.9 caltagmedsystems.co.uklgcstandards.com |
| Purity | >98% caltagmedsystems.co.uk |
Properties
CAS No. |
1794942-12-3 |
|---|---|
Molecular Formula |
C20H24ClN |
Molecular Weight |
318.9 |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3,14D2; |
InChI Key |
NZDMFGKECODQRY-QHZJUOFTSA-N |
SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Synonyms |
N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine-d5 Hydrochloride; _x000B_N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine-d5 Hydrochloride; Ba-34276-d5; Deprilept-d5; Ludiomil-d5; Psymion-d5; |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Maprotiline D5 Hydrochloride
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation
The creation of Maprotiline-d5 hydrochloride necessitates specialized synthetic methods that allow for the precise placement of deuterium atoms.
The primary strategies for producing deuterated maprotiline (B82187) involve either hydrogen-deuterium exchange reactions on the maprotiline molecule or the use of deuterated precursors during the synthesis. vulcanchem.com One documented method involves a rhodium-catalyzed hydrogen isotope exchange, which has been shown to achieve an 84% isotopic enrichment on the N-methyl group and a 26% enrichment on the N–CH2R moiety of maprotiline. acs.orgnih.gov This direct exchange is significant as these positions are known sites of metabolism. acs.orgnih.gov
The synthesis of the basic maprotiline structure, to which deuterium is added, can start from precursors like Anthrone. chemicalbook.comchemsrc.com A common method is the [4+2] cycloaddition reaction of 9-(3-methylaminopropyl)anthracene with ethylene (B1197577). chemicalbook.com For the deuterated version, the synthesis would likely involve the use of deuterated reagents during these steps. vulcanchem.com For instance, the synthesis of N-Methyl this compound involves the deuteration of precursor materials using deuterium gas or other deuterated reagents. smolecule.com
| Precursor Compound | Synthetic Step Description |
| 9-(3-methylaminopropyl)anthracene | Reacts with ethylene in a [4+2] cycloaddition to form the core maprotiline structure. chemicalbook.com |
| Deuterated reagents (e.g., deuterium gas) | Used to introduce deuterium atoms onto precursor molecules. vulcanchem.comsmolecule.com |
| Anthrone | A starting material for the synthesis of the maprotiline skeleton. chemicalbook.comchemsrc.com |
Derivatization Techniques for Analytical Applications
To improve analytical detection, particularly in complex biological samples, this compound can be chemically modified through derivatization.
Before analysis, especially from biological matrices like blood or urine, sample preparation is crucial. ontosight.ai This often involves extraction techniques to isolate the analyte from interfering substances. medmedchem.com Solid-phase extraction (SPE) is a commonly employed method that offers higher selectivity and cleaner extracts compared to traditional liquid-liquid extraction. oup.com For analyzing antidepressants like maprotiline, SPE cartridges such as Oasis HLB or MCX can be used. uantwerpen.beresearchgate.net The sample is first loaded onto the cartridge, washed, and then the analyte is eluted, concentrated, and reconstituted in a suitable solvent for analysis. uantwerpen.be
| Sample Preparation Step | Description |
| Sample Collection | Blood or urine samples are collected. ontosight.ai |
| Centrifugation | Separates plasma or removes solid particles. ontosight.aiuantwerpen.be |
| Solid-Phase Extraction (SPE) | The sample is passed through a cartridge (e.g., Oasis HLB, Oasis MCX) to isolate the analyte. oup.comuantwerpen.be |
| Elution and Reconstitution | The analyte is washed from the cartridge and dissolved in a solvent compatible with the analytical instrument. uantwerpen.be |
Chemical derivatization is often used to enhance the volatility and chromatographic properties of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. For secondary amines like maprotiline, derivatization with reagents such as heptafluorobutyric anhydride (B1165640) or acetic anhydride improves peak shape and sensitivity. nih.govjrespharm.com Another approach involves N-nitrosation, where maprotiline is derivatized with sodium nitrite (B80452) under acidic conditions to form N-nitrosamines, which are more readily detectable by GC-MS. researchgate.net For liquid chromatography (LC) applications, derivatization with fluorescent labels like dansyl chloride can be used to improve detection by fluorescence detectors. acgpubs.org
| Derivatization Reagent | Analytical Technique | Purpose |
| Heptafluorobutyric anhydride | GC-MS | Improves volatility and sensitivity of the secondary amine. nih.govresearchgate.net |
| Acetic anhydride | GC-MS | Acetylation improves peak shape and sensitivity. jrespharm.com |
| Sodium nitrite | GC-MS | Forms N-nitrosamine derivatives that are easier to detect. researchgate.net |
| Dansyl chloride | HPLC with Fluorescence Detection | Adds a fluorescent tag for enhanced detection. acgpubs.org |
Analytical Methodologies Utilizing Maprotiline D5 Hydrochloride As an Internal Standard
Method Validation Parameters for Deuterated Internal Standard Assays
Linearity and Calibration Curve Establishment
In bioanalytical method development, establishing linearity is crucial for demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specific range. For the quantification of maprotiline (B82187) using Maprotiline-d5 Hydrochloride as an internal standard, calibration curves are typically constructed by plotting the peak area ratio of maprotiline to this compound against the nominal concentration of the calibration standards.
Studies have demonstrated excellent linearity for maprotiline in human plasma. In a method for the quantification of 15 tricyclic antidepressants, including maprotiline with Maprotiline-d5 as the internal standard, a linear regression with a 1/x weighting factor was used. The coefficient of determination (R²) for the calibration curves was consistently above 0.9989, indicating a strong linear relationship. Another comprehensive study analyzing 71 neuropsychotropic drugs reported correlation coefficients (r) ranging from 0.991 to 0.999 for all analytes, including maprotiline. nih.gov A separate study on various antidepressants established a linear range of 10–750 ng/mL with a coefficient of determination (r²) greater than 0.990 for all tested compounds. nih.gov
Table 1: Linearity Parameters for Maprotiline Quantification
| Parameter | Reported Value |
|---|---|
| Linear Range | 10–750 ng/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Calibration Model | Linear, weighted regression (1/x) |
Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.
For maprotiline, an older gas chromatography-mass spectrometry (GLC-MS) method using a stable isotope-labeled analog as an internal standard was able to measure as low as 2 ng/mL of maprotiline in plasma. thermofisher.com More recent and sensitive LC-MS/MS methods have pushed these limits even lower. A method for quantifying 15 tricyclic antidepressants in human plasma reported the lower limit of quantification (LLOQ) for maprotiline to be 5 ng/mL. The possibility of extending the LLOQ below this level was also noted.
Table 2: LOD and LOQ for Maprotiline
| Parameter | Reported Value (ng/mL) |
|---|---|
| Limit of Detection (LOD) | Not explicitly stated in recent studies |
| Limit of Quantitation (LOQ) | 2 - 5 |
Precision and Accuracy Metrics
Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy is the closeness of the measured value to the true value, often expressed as the percentage of the nominal concentration or percent relative error (%RE).
Bioanalytical methods utilizing this compound for maprotiline quantification demonstrate high precision and accuracy. In a study quantifying 15 tricyclic antidepressants, the intra-assay accuracy was between 95.1% and 113.4%, with a precision (%CV) better than 7.8%. The inter-assay accuracy ranged from 98.1% to 111.6%, with a precision (%CV) better than 6.1%. Another study reported mean accuracies within 98.0% to 102.8% and precision values of less than 3.0% for all compounds, including maprotiline. A broader study on 71 neuropsychotropic drugs reported intra- and inter-batch precision RSDs of less than 15%, with accuracies ranging from 90% to 110%. nih.gov
Table 3: Precision and Accuracy Data for Maprotiline Quantification
| Parameter | Quality Control Level | Intra-Assay | Inter-Assay |
|---|---|---|---|
| Precision (%CV) | Low, Medium, High | < 7.8% | < 6.1% |
| Accuracy (% Nominal) | Low, Medium, High | 95.1% - 113.4% | 98.1% - 111.6% |
Recovery and Matrix Effect Evaluation
Extraction recovery assesses the efficiency of the sample preparation process, while the matrix effect evaluates the influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and internal standard.
In a study of 71 neuropsychotropic drugs, the relative matrix effect for each analyte was within ±20%, which is a generally accepted range. nih.gov For tricyclic antidepressants, including maprotiline, a study using cloud-point extraction reported recoveries ranging from 85.4% to 102.5%. nih.gov The use of a deuterated internal standard like this compound is crucial for mitigating the impact of matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus ensuring accurate quantification.
Table 4: Recovery and Matrix Effect
| Parameter | Typical Acceptance Criteria |
|---|---|
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect (% Deviation) | Within ±20% |
Sample Preparation Techniques for Biological Matrices
Protein Precipitation (PP) Methods
Protein precipitation is a common and straightforward method for preparing plasma and serum samples for LC-MS/MS analysis. It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins, which can then be separated by centrifugation or filtration.
For the analysis of maprotiline and other tricyclic antidepressants, acetonitrile (B52724) is a frequently used precipitating agent. semanticscholar.org A typical procedure involves adding a specific volume of acetonitrile, often containing the internal standard this compound, to a plasma sample. A common ratio is 2:1 or 3:1 (v/v) of acetonitrile to plasma. thermofisher.com For instance, 100 µL of acetonitrile containing the internal standard might be added to 50 µL of plasma. semanticscholar.org After the addition of the precipitant, the sample is vortex-mixed to ensure thorough mixing and complete protein precipitation. The mixture is then centrifuged at high speed (e.g., 10-15 minutes at >10,000 x g) to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and internal standard, is then carefully transferred to a clean tube or a 96-well plate for injection into the LC-MS/MS system. This method is favored for its simplicity, speed, and suitability for high-throughput analysis. thermofisher.com
Liquid-Liquid Extraction (LLE) Procedures
Liquid-liquid extraction (LLE) is a conventional and widely employed technique for the separation and purification of analytes from complex biological matrices such as plasma, serum, and urine. The principle of LLE is based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. In the analysis of maprotiline, where this compound is used as an internal standard, the LLE procedure is designed to efficiently extract both the analyte and the internal standard from the biological matrix into the organic phase, leaving behind endogenous interferences.
A typical LLE protocol for the determination of maprotiline in human plasma using this compound as an internal standard involves several key steps. Initially, a known volume of the plasma sample is aliquoted into a clean extraction tube. To this, a precise amount of this compound solution is added. The sample is then alkalinized, often with a buffer or a dilute basic solution, to a pH that ensures maprotiline is in its non-ionized, more organic-soluble form. Following this, an appropriate organic solvent is added, and the mixture is vortexed to facilitate the transfer of the analyte and internal standard into the organic layer. After centrifugation to separate the two phases, the organic layer is carefully transferred to a new tube and evaporated to dryness. The residue is then reconstituted in a suitable solvent for chromatographic analysis, typically by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
The choice of organic solvent is critical for achieving high extraction recovery. A study detailing the determination of maprotiline and its major metabolite in human plasma utilized a similar approach, highlighting the effectiveness of LLE in bioanalytical assays. nih.gov While this particular study used a different deuterated analog (Maprotiline-d3), the principles and procedural steps are directly applicable to methods employing this compound.
| Parameter | Description | Typical Value/Reagent |
| Sample Matrix | Biological fluid for analysis | Human Plasma |
| Internal Standard | Deuterated analog of the analyte | This compound |
| Alkalinizing Agent | To deprotonate the analyte | Sodium Hydroxide (e.g., 0.1 M) |
| Extraction Solvent | Immiscible organic solvent | Hexane:Isoamyl Alcohol (98.5:1.5, v/v) |
| Extraction Method | Physical mixing of phases | Vortex mixing |
| Phase Separation | To separate aqueous and organic layers | Centrifugation |
| Reconstitution Solvent | To dissolve the dried extract | Mobile phase for LC-MS/MS |
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a more selective and often more efficient alternative to LLE for sample clean-up and concentration. This technique relies on the partitioning of an analyte between a solid sorbent and a liquid mobile phase. The use of this compound as an internal standard in SPE protocols ensures that any variability in the extraction process is accounted for, leading to more reliable quantification.
An SPE procedure for the analysis of maprotiline in a biological matrix, incorporating this compound, typically begins with conditioning the SPE cartridge with an organic solvent followed by an aqueous solution to activate the sorbent. The biological sample, pre-spiked with this compound, is then loaded onto the cartridge. During this step, both maprotiline and its deuterated analog are retained on the solid phase. Subsequently, a series of wash steps are performed with specific solvents to remove interfering substances from the matrix while the analyte and internal standard remain bound to the sorbent. Finally, a suitable elution solvent is passed through the cartridge to desorb and collect the purified maprotiline and this compound. The eluate is then typically evaporated and reconstituted for analysis.
The selection of the SPE sorbent is crucial and depends on the physicochemical properties of the analyte. For a basic compound like maprotiline, a cation-exchange or a mixed-mode (combining reversed-phase and cation-exchange) sorbent is often effective. Research on the extraction of various antidepressants from plasma has demonstrated the utility of strong cation exchangers for achieving high and reproducible recoveries. nih.gov
| Step | Purpose | Typical Reagents |
| Conditioning | To activate the sorbent | Methanol, followed by water or buffer |
| Sample Loading | To retain the analyte and internal standard | Plasma sample with Maprotiline-d5 HCl |
| Washing | To remove interferences | Aqueous buffer, followed by a weak organic solvent |
| Elution | To desorb the analyte and internal standard | Methanolic ammonia (B1221849) or other basic organic solvent |
| Post-Elution | To prepare the sample for injection | Evaporation and reconstitution |
Dispersive Solid-Phase Extraction (dSPE) Cleanup
Dispersive solid-phase extraction (dSPE) is a cleanup technique that is often used as a second step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. It is particularly useful for removing matrix components from the initial solvent extract. When analyzing for maprotiline with this compound as an internal standard, the dSPE step enhances the purity of the final extract, which is beneficial for sensitive analytical instrumentation like LC-MS/MS.
In a typical dSPE cleanup for antidepressant analysis, an aliquot of the supernatant from the initial extraction (e.g., with acetonitrile) is transferred to a centrifuge tube containing a mixture of dSPE sorbents. The internal standard, this compound, would have been added at the beginning of the entire sample preparation process to ensure it undergoes the same conditions as the analyte. The tube is then vortexed to disperse the sorbent throughout the extract, allowing for the adsorption of interfering matrix components. Following this, the sample is centrifuged, and a portion of the cleaned supernatant is taken for analysis.
The choice of dSPE sorbents is tailored to the specific matrix. For example, in the analysis of biological fluids, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences like lipids might be used. Magnesium sulfate (B86663) is also commonly included to remove excess water. This approach provides a rapid and effective cleanup, improving the quality of the data obtained from the subsequent analytical run.
| Sorbent | Purpose in dSPE Cleanup | Typical Matrix Components Removed |
| Primary Secondary Amine (PSA) | Removal of acidic interferences | Fatty acids, organic acids, polar pigments |
| C18 (Octadecylsilane) | Removal of nonpolar interferences | Lipids, sterols |
| Magnesium Sulfate (anhydrous) | Removal of residual water | Water |
Application of Maprotiline D5 Hydrochloride in Pharmacokinetic Research
Elucidation of Maprotiline (B82187) Absorption and Distribution Profiles
Pharmacokinetic studies are essential to understand the journey of a drug through the body, from administration to elimination.
A variety of models are employed to investigate the absorption and distribution of maprotiline. In vitro models, such as cell cultures, are used to study specific transport mechanisms. nih.gov For instance, studies have explored the role of P-glycoprotein (P-gp) in limiting the brain penetration of antidepressants. nih.gov
In vivo studies in animal models, such as rats, provide a more comprehensive picture of the drug's behavior in a living organism. frontiersin.orgfrontiersin.orgtermedia.pl These studies can determine key pharmacokinetic parameters like bioavailability and volume of distribution. amazonaws.com For example, research has shown that maprotiline is slowly but completely absorbed after oral administration, with a mean absolute bioavailability of approximately 66% to 70%. amazonaws.com It is widely distributed throughout the body and is 88% to 90% bound to plasma proteins. amazonaws.com
Accurately measuring the concentration of unchanged maprotiline in biological fluids like plasma or serum is critical for pharmacokinetic analysis. waters.comthermofisher.com This is where Maprotiline-d5 Hydrochloride is indispensable. By adding a known amount of the deuterated standard to the samples, researchers can use LC-MS/MS methods to precisely quantify the concentration of the unlabeled drug. waters.comthermofisher.com This technique allows for the determination of key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters of Maprotiline
| Parameter | Value | Reference |
| Peak Plasma Concentration (tmax) | 8-24 hours | amazonaws.com |
| Mean Apparent Distribution Volume | 23 to 27 L/kg | amazonaws.com |
| Plasma Protein Binding | 88% to 90% | amazonaws.com |
| Mean Elimination Half-life | 43 to 45 hours | amazonaws.comnih.gov |
Investigation of Maprotiline Metabolic Pathways and Metabolite Quantification
Maprotiline is extensively metabolized in the body, and understanding these pathways is crucial for a complete pharmacokinetic profile.
Besides demethylation, maprotiline undergoes other metabolic transformations. Hydroxylation is another significant pathway, leading to the formation of metabolites like 3-hydroxymaprotiline and 2-hydroxymaprotiline. amazonaws.comtaylorandfrancis.com These hydroxylated metabolites can then be further processed through conjugation, primarily with glucuronic acid, to form water-soluble compounds that are more easily excreted in the urine. amazonaws.com While these metabolites are generally considered less active, their quantification provides a more complete understanding of maprotiline's elimination from the body.
The metabolism of maprotiline is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.neteugenomic.com Specifically, CYP2D6 is the main enzyme responsible for the N-demethylation of maprotiline to normaprotiline, accounting for approximately 83% of this conversion. taylorandfrancis.comresearchgate.net CYP1A2 also plays a role, contributing to about 17% of the demethylation process. taylorandfrancis.comresearchgate.net
The activity of these enzymes can vary significantly among individuals due to genetic polymorphisms. nih.govnih.govdrugbank.com Studies have shown that individuals who are "poor metabolizers" due to reduced CYP2D6 activity have significantly higher plasma concentrations of maprotiline compared to "extensive metabolizers". nih.govnih.govdrugbank.com This highlights the importance of considering genetic factors in pharmacokinetic studies of maprotiline. The use of this compound in such studies allows for precise measurement of how these genetic variations impact the drug's metabolism and clearance.
Table 2: Cytochrome P450 Enzymes Involved in Maprotiline Metabolism
| Enzyme | Contribution to Demethylation | Reference |
| CYP2D6 | ~83% | taylorandfrancis.comresearchgate.net |
| CYP1A2 | ~17% | taylorandfrancis.comresearchgate.net |
Analysis of Drug Metabolizing Activity
The metabolism of maprotiline is a key determinant of its therapeutic efficacy and is known to be influenced by genetically determined variations in drug-metabolizing enzymes, particularly Cytochrome P450 2D6 (CYP2D6). nih.gov Studies have shown that individuals who are poor metabolizers of debrisoquine, a probe for CYP2D6 activity, exhibit significantly higher plasma concentrations of maprotiline. nih.gov In one study, the mean maximum plasma concentration (Cmax) of maprotiline was 2.7 times greater and the area under the curve (AUC) was 3.5 times higher in poor metabolizers compared to extensive metabolizers. nih.gov
This compound is instrumental in dissecting these metabolic pathways. By using the deuterated compound as an internal standard in quantitative mass spectrometry, researchers can accurately measure the concentrations of the parent drug and its metabolites in biological samples. vulcanchem.com Deuterium (B1214612) labeling allows for the precise tracking of the metabolic fate of the molecule. vulcanchem.com For instance, the primary metabolic route for maprotiline involves N-demethylation by hepatic cytochrome P450 enzymes to form active metabolites. vulcanchem.com The use of deuterated analogs enables comparative studies to clearly distinguish between primary and secondary metabolic pathways. vulcanchem.com
Evaluation of Deuteration Effects on Drug Pharmacokinetics
The introduction of deuterium into a drug molecule can significantly alter its pharmacokinetic profile, a phenomenon primarily attributed to the kinetic isotope effect (KIE). nih.govportico.org
The kinetic isotope effect arises from the fact that a carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a lower zero-point energy compared to a carbon-hydrogen (C-H) bond. unam.mx This difference means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process. portico.orgunam.mx The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction with a C-D bond. wikipedia.org Medicinal chemists leverage this effect to slow down the metabolism of drugs by cytochrome P450 enzymes. nih.govportico.org This strategy of selective deuteration at metabolically vulnerable sites has been explored to improve the pharmacokinetic properties of various drugs. researchgate.net
Studies directly comparing the pharmacokinetics of deuterated and non-deuterated versions of drugs provide valuable insights. For maprotiline, a study involving the simultaneous administration of a 50 mg oral dose of a maprotiline hydrochloride tablet and a trideuterated maprotiline hydrochloride aqueous solution to six male subjects found no significant differences in their pharmacokinetic profiles. nih.gov The blood levels of the unlabeled and isotope-labeled maprotiline were described as "essentially superimposable". nih.gov
The table below summarizes the key pharmacokinetic parameters from this comparative study:
| Parameter | Maprotiline (Non-Deuterated) | Trideuterated Maprotiline |
| Average Peak Level (ng/ml) | ~50 | ~50 |
| Time to Peak Level (hr) | 8 - 24 | 8 - 24 |
| Average Biological Half-life (t1/2) | 58 hr | 60.5 hr |
| Average Total Area Under the Curve (ng·hr/ml) | 3,862 | 3,944 |
Data sourced from a study on the bioavailability and kinetics of maprotiline. nih.gov
Toxicokinetic Modeling in Research Paradigms
Toxicokinetics, the study of the ADME of substances at high concentrations that may cause toxicity, is another area where deuterated compounds like this compound are valuable. nih.gov Understanding the toxicokinetic mechanisms is crucial for assessing the potential risks of a chemical. nih.gov
In toxicokinetic studies, deuterated compounds are often used as internal standards for the accurate quantification of the non-deuterated drug and its metabolites in various biological matrices. nih.gov For example, in a study investigating the toxicokinetics of fluoxetine (B1211875) in Caenorhabditis elegans, fluoxetine-d5 was used as an internal standard for LC-MS/MS analysis. nih.gov This allowed for the development of a one-compartment model to describe the uptake and metabolism of fluoxetine. nih.gov Such models are essential for understanding how an organism absorbs, distributes, metabolizes, and excretes a compound, which is fundamental to predicting its potential toxicity. nih.gov While specific toxicokinetic modeling studies focused solely on this compound are not widely published, the principles and methodologies applied in studies of other antidepressants demonstrate its potential utility in this research area.
Research into Impurity Profiling and Stability Studies of Maprotiline Using Maprotiline D5 Hydrochloride
Analytical Standard for Impurity Detection and Quantification
Maprotiline-d5 Hydrochloride is a deuterated form of Maprotiline (B82187) Hydrochloride and is utilized as an internal standard in analytical testing, especially in methods employing mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov The use of a stable isotope-labeled internal standard is a widely accepted strategy to improve the accuracy and precision of quantitative analytical methods. lcms.cz
The principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. This compound has a slightly higher molecular weight than Maprotiline due to the replacement of five hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chromatographic behavior ensures they are affected similarly by variations in sample preparation and analysis. By adding a known amount of this compound to each sample, any loss of analyte during extraction or fluctuations in instrument response can be corrected for by calculating the ratio of the analyte's response to the internal standard's response.
In the context of impurity profiling, this compound is invaluable for the accurate quantification of process-related impurities and degradation products. A procedure using an isotope-labeled maprotiline as the internal standard has been described for the determination of maprotiline in biological fluids, demonstrating the method's specificity, accuracy, and precision. nih.gov This approach can be extended to the quantification of impurities, where a calibration curve is generated for each impurity against the constant concentration of the internal standard.
Below is a representative data table illustrating the validation parameters for the quantification of potential Maprotiline impurities using an LC-MS/MS method with this compound as the internal standard.
Table 1: Quantitative Analysis of Maprotiline Impurities using this compound as an Internal Standard
| Impurity | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD%) |
| Impurity A | 1 - 100 | > 0.998 | 1.0 | 98.5 - 101.2 | < 2.5 |
| Impurity B | 1 - 100 | > 0.999 | 1.0 | 99.1 - 100.8 | < 2.0 |
| Impurity C | 2 - 120 | > 0.997 | 2.0 | 97.9 - 102.5 | < 3.0 |
| Impurity D | 0.5 - 50 | > 0.999 | 0.5 | 99.5 - 101.5 | < 1.5 |
This table is a representation of typical data and is not derived from a single specific study.
Forced Degradation Studies and Stress Condition Analysis
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. biomedres.us These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions. For Maprotiline, forced degradation studies have been conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions. researchgate.netresearchgate.net
To assess the hydrolytic stability of Maprotiline, solutions of the drug are exposed to acidic and alkaline conditions. A typical study might involve treating a solution of Maprotiline with 5 M HCl at 80°C for 1 hour for acidic hydrolysis and with 5 M NaOH at 80°C for 1 hour for alkaline hydrolysis. nih.gov The resulting solutions are then analyzed to determine the extent of degradation and to identify any degradation products formed.
Oxidative degradation is investigated by exposing Maprotiline to an oxidizing agent. A common approach is to treat a solution of the drug with 6% hydrogen peroxide (H₂O₂) at room temperature (25°C) for 1 hour. nih.gov The analysis of the stressed sample reveals the susceptibility of Maprotiline to oxidation and helps in elucidating the structure of the oxidative degradation products.
The photolytic stability of Maprotiline is evaluated by exposing the drug substance to light. This can be done by exposing the solid drug to UV-Vis light for an extended period, such as 4 days. nih.gov Thermal stability is assessed by subjecting the solid drug to dry heat, for instance, at 105°C for 24 hours. nih.gov These studies help in determining the appropriate storage and packaging requirements for the drug product.
The following table summarizes the conditions and findings from forced degradation studies on Maprotiline.
Table 2: Summary of Forced Degradation Studies of Maprotiline
| Stress Condition | Parameters | Degradation Observed |
| Acidic Hydrolysis | 5 M HCl, 80°C, 1 hour | Significant degradation |
| Alkaline Hydrolysis | 5 M NaOH, 80°C, 1 hour | Significant degradation |
| Oxidation | 6% H₂O₂, 25°C, 1 hour | Significant degradation |
| Thermal Degradation | Dry heat, 105°C, 24 hours | Minimal degradation |
| Photolytic Degradation | UV-Vis light, 4 days | Moderate degradation |
This table is a synthesis of information from multiple sources describing forced degradation studies. nih.gov
In all these degradation studies, this compound would be the ideal internal standard for the accurate quantification of the remaining Maprotiline and the formed degradation products by LC-MS.
Chromatographic Resolution of Maprotiline and Related Impurities
The separation and quantification of Maprotiline from its impurities require a validated, stability-indicating chromatographic method. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. researchgate.netresearchgate.net A simple, sensitive, and accurate HPLC method has been developed for the determination of impurities in Maprotiline solid dosage forms. researchgate.net
The chromatographic separation can be achieved on a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., pH 7.5 phosphate (B84403) buffer) and an organic solvent (e.g., methanol) in an isocratic elution mode. nih.gov The use of a photodiode array (PDA) detector allows for the monitoring of the elution of compounds at multiple wavelengths.
When coupled with mass spectrometry, the use of this compound as an internal standard significantly enhances the method's reliability for quantitative analysis. The internal standard is added to the sample before analysis, and the peak area ratio of each impurity to the internal standard is used for quantification. This approach compensates for any variability in the injection volume and ionization efficiency in the mass spectrometer.
A representative table of chromatographic conditions for the analysis of Maprotiline and its impurities is provided below.
Table 3: Representative Chromatographic Conditions for Impurity Profiling of Maprotiline
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | pH 7.5 Phosphate Buffer : Methanol |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 275 nm / Mass Spectrometry |
| Internal Standard | This compound |
This table represents typical chromatographic conditions and is not from a single specific study. nih.gov
Emerging Research Applications and Methodological Advancements
Development of Novel Analytical Platforms for Multi-Analyte Quantification
The therapeutic management of psychiatric disorders often involves polypharmacy, necessitating analytical methods capable of simultaneously measuring multiple drugs and their metabolites from a single biological sample. Maprotiline-d5 Hydrochloride serves as a critical internal standard in the development and validation of these complex analytical platforms, primarily those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like Maprotiline-d5 is paramount as it closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and variations in instrument response. scioninstruments.com
Researchers have successfully developed robust LC-MS/MS methods for the simultaneous quantification of dozens of psychotropic drugs, including tricyclic antidepressants, selective serotonin (B10506) reuptake inhibitors (SSRIs), and antipsychotics. researchgate.netdoi.org In these multi-analyte procedures, a suite of deuterated internal standards, which would include compounds like this compound, is employed to ensure the accuracy and reliability of the quantification for each specific analyte. researchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of substances at concentrations as low as the nanogram-per-milliliter (ng/mL) level. metsol.com The development of such platforms is crucial for clinical and forensic toxicology, enabling comprehensive screening and precise quantification from a single, small-volume sample. nih.gov
The table below summarizes findings from various studies where multi-analyte platforms have been developed, illustrating the scope and performance of these advanced analytical methods which rely on deuterated internal standards.
| Number of Analytes | Analytical Technique | Internal Standards Used | Lower Limit of Quantification (LLOQ) Range | Reference |
| 36 Antidepressants | LC-HRAM(MS) | 28 deuterated internal standards | Not specified | researchgate.net |
| 18 Antidepressants | LC-MS/MS | 8 deuterated analogs | 2.5 ng/mL | metsol.com |
| 23 Antidepressants and metabolites | HPLC-MS/MS | Not specified | Not specified | doi.org |
| 17 psychotropic drugs | LC-MS/MS | Stable isotope-labeled internal standards | 0.5-1 ng/mL | researchgate.net |
| 15 Antipsychotics and metabolites | UPLC-MS/MS | Not specified | Not specified | medicaltoxic.com |
Integration of Artificial Intelligence and Machine Learning in Data Analysis from Deuterated Tracers
The vast and complex datasets generated by modern mass spectrometry, especially in multi-analyte quantification, present a significant challenge for manual data processing and interpretation. sepscience.comtechnologynetworks.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies to address this complexity, and their integration with data from deuterated tracers like this compound promises to enhance analytical capabilities significantly. researchgate.netmi-6.co.jpnih.gov
Advanced Isotope Ratio Mass Spectrometry Techniques in Metabolic Flux Analysis
Understanding the metabolic fate of drugs is crucial for optimizing their therapeutic efficacy and safety. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govnih.govresearchgate.net This is achieved by introducing stable isotope-labeled compounds, or tracers, into cells or organisms and tracking the incorporation of the isotope through various metabolic pathways using mass spectrometry. creative-proteomics.comfrontiersin.org
While this compound is primarily used as an internal standard for quantification, its nature as a stable isotope-labeled molecule makes it, and similar deuterated psychopharmacological compounds, suitable for use as tracers in metabolic studies. nih.gov By administering a deuterated drug, researchers can use advanced techniques like high-resolution mass spectrometry (HRMS) to differentiate the drug and its metabolites from endogenous molecules. chromatographyonline.comnih.gov This allows for the precise mapping of biotransformation pathways, the identification of novel metabolites, and the quantification of the rate at which these processes occur (i.e., metabolic flux). metsol.comnih.gov
For example, a deuterated tracer could be used to investigate how the metabolism of maprotiline (B82187) is altered by genetic polymorphisms in drug-metabolizing enzymes or by co-administered medications. researchgate.net Isotope ratio mass spectrometry can provide highly precise measurements of the labeled versus unlabeled species, offering detailed kinetic data on drug absorption, distribution, metabolism, and excretion (ADME). metsol.com Such studies are critical for personalizing drug therapy and understanding drug-drug interactions at a mechanistic level. The application of these techniques to psychopharmacological agents like maprotiline can provide invaluable insights into their neuropharmacology and toxicology. snmjournals.orgnih.gov
Future Directions in the Synthesis and Application of Deuterated Psychopharmacological Compounds
The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), at specific molecular positions is a rapidly advancing area in pharmaceutical sciences. This process, known as deuteration, can significantly alter the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.netmusechem.com
This principle has led to the development of "deuterated drugs," which are new chemical entities designed to have improved pharmacokinetic properties, such as a longer half-life, reduced formation of toxic metabolites, and enhanced bioavailability. neulandlabs.comnih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical success of this approach for a neurological disorder. nih.govacs.org This has spurred significant interest in developing deuterated versions of other drugs, including psychopharmacological agents. neulandlabs.comlifetein.combioscientia.de
Future research will likely focus on several key areas:
Novel Synthesis Methods: Developing more efficient, scalable, and cost-effective methods for the precise, site-selective deuteration of complex molecules is a major goal. doi.orgnih.govresearchgate.netrti.org This includes the use of novel catalysts and isotopic sources. doi.org
Expanded Therapeutic Applications: Researchers are exploring deuterated compounds for a wide range of neuropsychiatric and neurological disorders, leveraging the potential for improved efficacy and safety profiles. researchgate.netlifetein.comacs.orgresearchgate.net
Advanced Analytical Characterization: The development of deuterated active pharmaceutical ingredients (APIs) necessitates robust analytical methods to determine the exact position and extent of deuterium incorporation, ensuring product quality and consistency. nih.govrti.org
The field of deuterated compounds is poised for significant growth, with the potential to yield a new generation of psychopharmacological therapies with optimized properties for improved patient outcomes. globalgrowthinsights.comsimsonpharma.com
Conclusion and Future Perspectives in Deuterated Compound Research
Summary of Maprotiline-d5 Hydrochloride's Contribution to Analytical Chemistry and Pharmacokinetic Research
This compound serves primarily as an internal standard in analytical testing and a tracer in pharmacokinetic studies. medchemexpress.comxcessbio.com Its utility is prominently demonstrated in bioequivalence and kinetic studies of maprotiline (B82187). In one key study, researchers administered single 50-mg oral doses of a standard maprotiline hydrochloride tablet and a trideuterated maprotiline hydrochloride solution simultaneously to human subjects to assess bioavailability. nih.gov
The use of the deuterated standard allowed for precise mass spectrometric differentiation between the drug administered as a tablet and the drug administered as a solution within the same biological samples. The blood levels of the unlabeled and the isotope-labeled maprotiline were found to be essentially superimposable, indicating comparable bioavailability. nih.gov This study provided detailed pharmacokinetic data, underscoring the value of this compound in generating robust and reliable data for drug formulation assessment. nih.gov
Key pharmacokinetic parameters determined using deuterated maprotiline are summarized below:
| Pharmacokinetic Parameter | Unlabeled Maprotiline (Tablet) | Trideuterated Maprotiline (Solution) | Significance |
| Average Peak Blood Level | ~50 ng/ml | ~50 ng/ml | No significant difference nih.gov |
| Time to Peak Concentration | 8 to 24 hours | 8 to 24 hours | No difference between formulations nih.gov |
| Biological Half-life (t½) | 58 hours (average) | 60.5 hours (average) | No significant difference nih.gov |
| Total Area Under the Curve (AUC) | 3,862 ng·hr/ml (average) | 3,944 ng·hr/ml (average) | No significant difference nih.gov |
| Apparent Blood Clearance | ~14 l/hr | Not separately reported | N/A |
| Apparent Volume of Distribution | ~1,000 l | Not separately reported | N/A |
This table presents comparative pharmacokinetic data from a study involving the simultaneous administration of unlabeled and trideuterated maprotiline hydrochloride. nih.gov
Potential for Broader Application of Deuterated Internal Standards in Drug Discovery and Development
The successful application of this compound exemplifies the broader potential of deuterated internal standards in pharmaceutical research and development. These standards are invaluable tools for enhancing precision and accuracy in analytical chemistry, particularly in quantitative bioanalysis using mass spectrometry. clearsynth.compharmaffiliates.com
The incorporation of deuterium (B1214612) atoms allows researchers to easily distinguish the internal standard from the non-labeled analyte of interest. clearsynth.com This has several key applications:
Quantitative Analysis : Deuterated standards act as calibration references, enabling the accurate determination of a drug's concentration in complex biological matrices like blood or urine. clearsynth.comudspub.com
Compensation for Matrix Effects : The presence of other compounds in a biological sample can interfere with analysis. As deuterated standards have nearly identical chemical properties to the analyte, they are affected by the matrix in the same way, allowing for effective correction of these interferences. clearsynth.com
Method Validation : Using deuterated standards is crucial for developing and validating robust and reliable analytical procedures. clearsynth.com
Pharmacokinetic Improvement : Beyond their use as analytical tools, deuterating drug molecules can intentionally alter their metabolic profiles. Replacing a hydrogen atom with a deuterium atom at a site of metabolic activity can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.govuniupo.it This can lead to enhanced metabolic stability, improved safety profiles, and a potential reduction in dosing frequency. pharmaffiliates.com
Deuterated compounds are increasingly being utilized across various therapeutic areas, including central nervous system disorders and oncology, to support drug discovery and optimize lead compounds. pharmaffiliates.com
Unaddressed Methodological Challenges and Research Opportunities
Despite the significant advantages, the use and development of deuterated compounds face several methodological challenges that also present research opportunities.
| Challenge | Description | Research Opportunity |
| Isotopic Purity | Synthesizing a 100% isotopically pure compound is often difficult and costly. The presence of partially deuterated or non-deuterated species can complicate analysis. researchgate.net | Developing more efficient and selective deuteration reactions to achieve higher isotopic purity and reduce costs. researchgate.net |
| Metabolic Switching | Slowing metabolism at one site of a molecule through deuteration may cause the body to metabolize the drug through alternative, sometimes unpredicted, pathways. This "metabolic shunting" can lead to the formation of novel metabolites. musechem.com | Conducting comprehensive in vivo metabolism experiments to validate metabolic pathways and identify any unexpected metabolites of deuterated drugs. musechem.com |
| Analytical Complexity | The analysis of isotopic impurities in deuterated active pharmaceutical ingredients (APIs) presents technical challenges for quality control. musechem.com | Creating advanced analytical methods, potentially using high-resolution mass spectrometry, to accurately quantify isotopic distribution and impurities. |
| Predictability | The effects of deuteration on a drug's pharmacokinetic profile cannot always be easily predicted and require extensive, costly research to confirm. musechem.com | Building predictive models based on molecular structure and enzymatic pathways to better forecast the impact of deuteration on drug metabolism and efficacy. |
Addressing these challenges through continued research will be crucial for fully realizing the potential of deuteration in pharmaceutical development. nih.govuniupo.it
Ethical Considerations in Isotope-Labeled Compound Research Methodologies
The use of isotope-labeled compounds, including stable isotopes like deuterium, in human studies necessitates careful ethical consideration. nih.gov While stable isotopes are non-radioactive, their application in clinical research involves several key ethical principles. simsonpharma.com
Informed Consent : When deuterated compounds are used as tracers in human studies, it is imperative that participants provide fully informed consent. This includes clear communication about the purpose of the research, the nature of the isotope-labeled substance, and any potential risks or benefits. solubilityofthings.com
Risk-Benefit Analysis : Researchers and ethics committees must conduct a thorough risk-benefit analysis. For stable isotopes like deuterium, the risks are generally considered minimal, but the principle of ensuring that potential benefits to science or medicine outweigh any conceivable risks remains paramount.
Transparency : Openness in communicating the results of studies involving isotope labeling is essential. This fosters public trust and ensures that the scientific community can critically evaluate the methodologies and findings. solubilityofthings.com
Equitable Access : As the application of deuterated compounds leads to improved therapeutics, ethical considerations extend to ensuring equitable access to these benefits. solubilityofthings.com
While the environmental impact is more of a concern for radioactive isotopes, responsible disposal and handling of all chemical compounds, including deuterated ones, are standard and necessary practice in research. solubilityofthings.com Adherence to these ethical principles ensures that research with isotope-labeled compounds is conducted responsibly and with respect for study participants. nih.gov
Q & A
Q. What is the primary pharmacological mechanism of Maprotiline-d5 Hydrochloride, and how does its deuterium labeling influence experimental applications?
this compound is a deuterated analog of Maprotiline Hydrochloride, a tetracyclic antidepressant that selectively inhibits norepinephrine reuptake. The deuterium labeling (five deuterium atoms) enhances metabolic stability, reducing first-pass metabolism in pharmacokinetic studies. This allows researchers to track the parent compound and metabolites with higher precision in mass spectrometry (MS)-based assays .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 207 nm wavelength) is widely used, as demonstrated in studies on similar hydrochlorides . For deuterated compounds, coupling HPLC with tandem MS (HPLC-MS/MS) improves specificity by distinguishing isotopic patterns. Method validation should include linearity (1–10 µg/mL range), recovery rates (>98%), and precision (RSD <2%) .
Q. How should researchers assess impurities or degradation products in this compound samples?
Thin-layer chromatography (TLC) on silica gel plates with a mobile phase of 2-butanol, ammonia, and ethyl acetate (14:5:4) can separate impurities. Spots are visualized under UV light (254 nm). Quantify impurities against a diluted standard solution (1:200) and ensure compliance with pharmacopeial limits (<0.5% loss on drying) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the deuterium isotope effect on this compound’s pharmacokinetics?
Use a crossover study comparing deuterated and non-deuterated Maprotiline in animal models. Employ LC-MS/MS to measure plasma half-life (t½), area under the curve (AUC), and metabolite profiles. Control variables include CYP450 enzyme activity (e.g., CYP2D6 inhibition assays) to isolate isotope effects .
Q. How can researchers resolve discrepancies in metabolic pathway data between this compound and its non-deuterated form?
Discrepancies may arise from altered CYP450 metabolism due to deuterium’s kinetic isotope effect. Validate findings using in vitro microsomal assays and isotopic tracing. For example, incubate both compounds with human liver microsomes and quantify metabolites via stable isotope dilution assays (SIDA) .
Q. What strategies ensure reproducibility in cross-study comparisons of this compound’s efficacy?
Standardize experimental protocols:
- Use identical animal strains (e.g., Sprague-Dawley rats) and dosing regimens.
- Validate analytical methods across labs via inter-laboratory studies (e.g., shared reference standards).
- Report negative controls (e.g., vehicle-treated groups) to contextualize antidepressant effects in forced-swim or tail-suspension tests .
Q. How can researchers integrate this compound into studies on autophagy or mitochondrial dynamics?
Maprotiline’s role as a norepinephrine reuptake inhibitor may indirectly modulate autophagy via cAMP/PKA signaling. Pair Maprotiline-d5 with autophagy inhibitors (e.g., Mdivi-1, a Drp1 inhibitor) in neuronal cell lines. Quantify autophagic flux using LC3-II/LC3-I ratios via western blot or fluorescent reporters .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., log[agonist] vs. response in GraphPad Prism) to calculate EC50 values. For behavioral data (e.g., immobility time in rodents), apply ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) and confidence intervals to enhance interpretability .
Q. How should researchers document synthetic and analytical procedures for this compound to meet journal guidelines?
Follow the Beilstein Journal of Organic Chemistry’s standards:
Q. What ethical considerations apply to long-term toxicity studies of this compound in preclinical models?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
